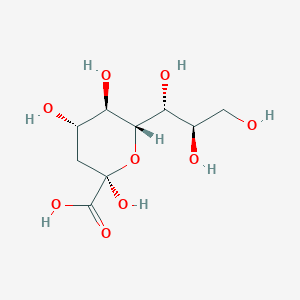
3'-Sulfogalactosylceramide
Overview
Description
3’-Sulfogalactosylceramide, also known as sulfatide, is a major component of the myelin sheath in the central and peripheral nervous system . It is characterized by a ceramide backbone and a sulfated galactose moiety .
Synthesis Analysis
The synthesis of 3’-Sulfogalactosylceramide involves two sequential steps. The first step is the addition of galactose from UDP-galactose (UDP-Gal) to ceramide, catalyzed by the UDP-galactose:ceramide galactosyltransferase. The second step is the subsequent addition of the sulfate group by the enzyme 3′-phosphoadenosine-5′-phosphosulfate:cerebroside .Molecular Structure Analysis
3’-Sulfogalactosylceramide has a molecular formula of C48H93NO11S. It contains a total of 154 bonds, including 61 non-H bonds, 4 multiple bonds, 43 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 2 ethers (aliphatic), and 1 sulfuric (thio-/dithio-) acid .Chemical Reactions Analysis
Sulfatide plays critical roles in the correct structure and function of myelin membrane. These roles are mediated by a specific function of sulfatide in the lateral organization of myelin membrane, thus affecting the sorting, lateral assembly, membrane dynamics, and also the function of specific myelin proteins in different substructures of the myelin sheath .Physical And Chemical Properties Analysis
3’-Sulfogalactosylceramide has a density of 1.1±0.1 g/cm3, a molar refractivity of 247.5±0.4 cm3, and a molar volume of 813.2±5.0 cm3. It has 12 H bond acceptors, 6 H bond donors, and 43 freely rotating bonds .Scientific Research Applications
Role in Biological Systems and Disease Pathogenesis
Sulfatide, also known as 3'-Sulfogalactosylceramide, is synthesized from ceramide and plays a multifunctional role in various biological fields. It is involved in the nervous system, insulin secretion, immune system, hemostasis/thrombosis, and microbial infections, including HIV and influenza virus. Abnormal metabolism or expression changes in sulfatide can lead to various diseases, making it a target for therapy and prevention of nervous disorders, diabetes mellitus, immunological diseases, cancer, and infectious diseases (Takahashi & Suzuki, 2012).
Diagnostic and Therapeutic Applications
Sulfogalactosylceramides like sulfatide are used for quantitative urinary determination in metachromatic leukodystrophies, a genetic disease caused by a deficiency in arylsulfatase A. The diagnosis of this disease is confirmed by in vitro enzymatic deficiency of arylsulfatase A activity, and sulfatiduria serves as an extremely useful test (Cui et al., 2008).
Impact on Myelin Sheath and Nervous System
Sulfatide is a major component of the myelin sheath in both the central and peripheral nervous system. It plays a significant role in the differentiation of myelinating cells, formation of the paranodal junction, and myelin maintenance. Abnormal sulfatide levels have been observed in Alzheimer's disease and other neurological disorders, indicating its involvement in the pathogenesis of these diseases (Eckhardt, 2008).
Role in Membrane Organization and Disease Pathogenesis
Studies suggest that sulfatide plays critical roles in the correct structure and function of the myelin membrane. It affects the sorting, lateral assembly, and membrane dynamics of specific myelin proteins. Altered sulfatide metabolism and sulfatide-mediated myelin organization may be key in understanding the pathogenesis of diseases like multiple sclerosis and Alzheimer's disease, making it a potentially promising therapeutic target (Grassi et al., 2015).
Interaction with Immune System and Potential Therapeutic Applications
Sulfatide has been shown to prevent diabetes in NOD mice, indicating its significant impact on the immune system. Anti-sulfatide antibodies are observed in both pre-diabetic and newly diagnosed type 1 diabetic patients, making sulfatide a potential therapeutic target for type 1 diabetes (Buschard et al., 2001).
Involvement in Cell Signaling and Interaction
Sulfogalactosylceramide interacts with calcium ions, affecting lipid dynamics in cell membranes. This interaction can increase the fluidity of cell membranes, which is crucial for various cellular processes. The presence of an alpha-hydroxyl group on the fatty acid of sulfogalactosylceramide can influence these dynamics, indicating its role in cellular signaling and interaction (Tupper et al., 1992).
Mechanism of Action
Target of Action
3’-Sulfogalactosylceramide, also known as sulfatide, is highly enriched in myelin in the central and peripheral nervous system . It primarily targets myelin-forming cells , such as oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system . These cells play a crucial role in the formation and maintenance of the myelin sheath, a multilamellar extension of the plasma membranes that wraps around axons, acting as an insulator and facilitating the transmission of nerve impulses .
Mode of Action
Sulfatide plays critical roles in the correct structure and function of the myelin membrane . It is involved in the lateral organization of the myelin membrane, affecting the sorting, lateral assembly, membrane dynamics, and the function of specific myelin proteins in different substructures of the myelin sheath . It has also been found to bind to the mesencephalic astrocyte-derived neurotrophic factor (MANF), promoting cellular MANF uptake and cytoprotection from hypoxia-induced cell death .
Biochemical Pathways
Sulfatide is a direct metabolic precursor of galactosylceramide in the biosynthetic pathway . Alterations in sulfatide metabolism can lead to changes in the organization of the myelin membrane, which can have significant consequences for myelin diseases . Sulfatide is also involved in the regulation of the endoplasmic reticulum (ER) stress response, supporting sulfatide as a lipid mediator of MANF’s cytoprotection .
Pharmacokinetics
It is known that sulfatide is a major component of the myelin sheath and is highly enriched in the central and peripheral nervous system .
Result of Action
The action of sulfatide results in the correct structure and function of the myelin membrane . It plays a critical role in the differentiation of myelinating cells, the formation of the paranodal junction, and myelin maintenance . Alterations in sulfatide levels have been observed in several diseases, including multiple sclerosis and Alzheimer’s disease, suggesting that sulfatide might be involved in the pathogenesis of these diseases .
Action Environment
The action of sulfatide is influenced by the environment within the nervous system. For example, severe hypoxia, as frequently occurs in ischemic and neoplastic disorders, can cause cellular ER stress response . The presence of sulfatide in the serum and outer-cell membrane leaflets can promote cellular MANF uptake and cytoprotection from hypoxia-induced cell death .
Future Directions
Biochemical Analysis
Biochemical Properties
3’-Sulfogalactosylceramide plays critical roles in the correct structure and function of myelin membrane . It affects the sorting, lateral assembly, membrane dynamics, and also the function of specific myelin proteins in different substructures of the myelin sheath . It is also present in astrocytes and neurons .
Cellular Effects
3’-Sulfogalactosylceramide has been implicated in several aspects of the biology of myelin-forming cells . It plays critical roles in the differentiation of myelinating cells, formation of the paranodal junction, and myelin maintenance . It has also been suggested that 3’-Sulfogalactosylceramide might be involved in the pathogenesis of several diseases, including multiple sclerosis and Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of 3’-Sulfogalactosylceramide involves its specific function in the lateral organization of myelin membrane . This affects the sorting, lateral assembly, membrane dynamics, and also the function of specific myelin proteins in different substructures of the myelin sheath .
Temporal Effects in Laboratory Settings
The levels of myelin lipids, and in particular of 3’-Sulfogalactosylceramide, are altered in humans during aging . Dysregulation of myelin 3’-Sulfogalactosylceramide synthesis probably represents a risk factor for cognitive decline associated with age .
Dosage Effects in Animal Models
The examination of mice deficient in the 3’-Sulfogalactosylceramide-synthesizing enzyme, cerebroside sulfotransferase, provided new insight into the role of 3’-Sulfogalactosylceramide . Specific dosage effects in animal models have not been reported in the literature.
Metabolic Pathways
3’-Sulfogalactosylceramide is synthesized from galactosylceramide, its direct metabolic precursor in the biosynthetic pathway . The enzyme cerebroside sulfotransferase is involved in this process .
Transport and Distribution
3’-Sulfogalactosylceramide is highly enriched in myelin in the central and peripheral nervous system . Specific details about its transport and distribution within cells and tissues are not reported in the literature.
Subcellular Localization
3’-Sulfogalactosylceramide is a major component of the myelin sheath, a multilamellar extension of the plasma membranes of oligodendrocytes (in the central nervous system) and Schwann cells (in the peripheral nervous system) .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZTWJVOWHKJM-CIAPRIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110847 | |
| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151122-71-3 | |
| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151122-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfatide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151122713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
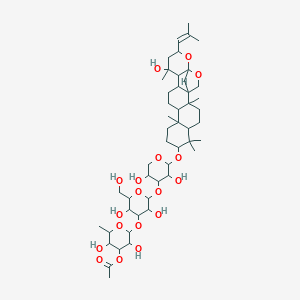
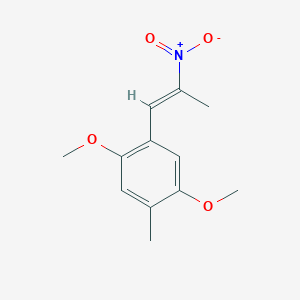
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
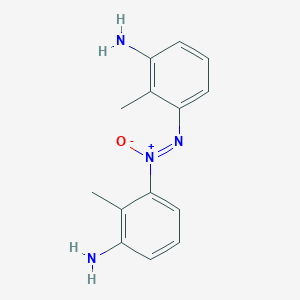


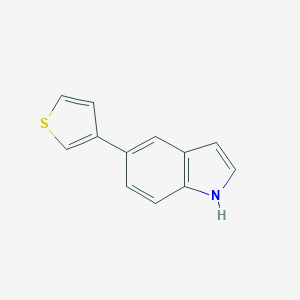
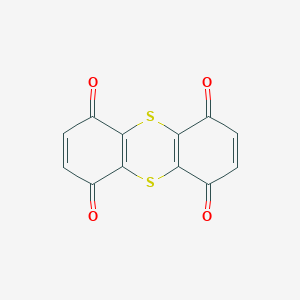


![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
